molecular formula C17H15N5O3S B2599365 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one CAS No. 620569-88-2

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one

Cat. No.: B2599365
CAS No.: 620569-88-2
M. Wt: 369.4
InChI Key: JWLRHXVEURBDSR-UHFFFAOYSA-N
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Description

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one is a complex organic compound that features a triazole ring, a pyridine ring, and a nitrophenyl group

Mechanism of Action

    Target of Action

    Compounds containing a 1,2,4-triazole moiety, like “2-[(4-Ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone”, are known to interact with a variety of biological targets. These can include enzymes, receptors, and ion channels, among others .

    Mode of Action

    The interaction of “2-[(4-Ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone” with its targets could involve the formation of hydrogen bonds, van der Waals interactions, or other types of chemical bonds. The specific mode of action would depend on the nature of the target .

    Biochemical Pathways

    The compound could potentially affect various biochemical pathways depending on its targets. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-[(4-Ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone” would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition .

    Result of Action

    The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biological targets it interacts with .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with a pyridine derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group is added through a thiolation reaction, often using thiourea or a similar reagent.

    Formation of the Ethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole and pyridine derivatives.

Scientific Research Applications

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound is used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-nitrophenyl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone
  • 2-(pyridin-3-yl)-5-ethyl-1H-1,2,4-triazole-3-thiol
  • 3-(3-nitrophenyl)-1-(pyridin-3-yl)-1H-1,2,4-triazole

Uniqueness

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethan-1-one is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both a triazole and pyridine ring, along with the nitrophenyl group, allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c1-2-21-16(13-6-4-8-18-10-13)19-20-17(21)26-11-15(23)12-5-3-7-14(9-12)22(24)25/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLRHXVEURBDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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